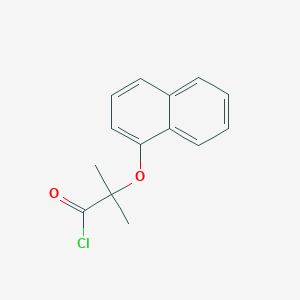

2-Methyl-2-(1-naphthyloxy)propanoyl chloride

Vue d'ensemble

Description

2-Methyl-2-(1-naphthyloxy)propanoyl chloride, also known as N-Methyl-N-naphthyloxypropanoyl chloride, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid that has a strong odor and is soluble in organic solvents. In scientific research, it is used as a reagent and catalyst in chemical synthesis and is also used in biochemistry and physiology studies.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Duloxetine Hydrochloride Studies

The title compound, closely related to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride, was studied for its crystal structure and conformation. It displayed strong N—H⋯Cl hydrogen bonds, highlighting its potential in forming stable molecular structures (Bhadbhade et al., 2009).

Kinetic Resolution in Synthesis

In the synthesis of beta-adrenergic blocking agents, the kinetic resolution of a closely related compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, was performed to obtain its enantiomers in highly optically pure form. This showcases the significance of stereochemistry in the synthesis of bioactive compounds (Kapoor et al., 2003).

Alkylation Reaction Catalysis

A study focused on the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin, a step crucial in the synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride. The process achieved high yields and selectivity, highlighting the importance of catalysis in achieving desired product purity (Jovanovic et al., 2006).

Mechanistic Studies and Chemical Behavior

Mechanism of Decomposition

In a study exploring the decomposition of a similar compound, the thermal decomposition pathways were elucidated, pointing to the rearrangement involving an oxirane-type intermediate. Such studies help in understanding the stability and reactivity of chemical compounds (Orlińska et al., 2009).

Stereoinversion and Kinetic Resolution

The kinetic resolution and stereoinversion in the acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides were studied, demonstrating the intricate control over stereochemistry in chemical synthesis processes. The findings are crucial for the synthesis of chiral compounds (Vakarov et al., 2019).

Material Science and Polymer Research

Novel pH-Sensitive Nanocomposites

A study on the preparation of pH-sensitive nanocomposites using an ionic liquid monomer revealed their potential in colon-specific drug delivery systems. Such materials are crucial for targeted drug delivery and controlled release (Mahkam et al., 2016).

Low Dielectric Constant Polymers

Research on synthesizing a low dielectric constant polymer highlighted the potential of such materials in electronics and insulation. The study emphasized the stability and specific properties like the dielectric constant, essential for material applications (Tsuchiya & Ueda, 2006).

Synthesis and Structural Studies

Synthesis and Structure of Complexes

A study on the synthesis and structure of platinum(II) chloride complexes with 1-naphthylmethyl-1,3-propanediamine showcased the intricate design and characterization of metal-organic complexes, vital for understanding their reactivity and potential applications (Kiwada et al., 2019).

New Routes in Synthesis

Exploration of new synthetic routes using 1,3-dielectrophilic building blocks opened avenues for synthesizing various aromatic compounds, demonstrating the versatility and innovation in chemical synthesis (Charanraj et al., 2018).

Propriétés

IUPAC Name |

2-methyl-2-naphthalen-1-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCPSVQCXLAEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(1-naphthyloxy)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)

![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)